molecular formula C15H13NO2S B1411599 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid CAS No. 2034155-04-7

3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid

Cat. No.: B1411599
CAS No.: 2034155-04-7
M. Wt: 271.3 g/mol
InChI Key: CJOZETYPTGIUIL-UHFFFAOYSA-N
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Description

3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid is an organic compound that features a quinoline ring substituted with an ethynyl group at the 3-position and a methylsulfanyl group at the 2-position of a propanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Quinoline Ring: Starting from aniline derivatives, the quinoline ring can be synthesized through the Skraup synthesis or Friedländer synthesis.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, where a terminal alkyne reacts with a halogenated quinoline derivative in the presence of a palladium catalyst.

    Attachment of the Methylsulfanyl Group: The methylsulfanyl group can be introduced through nucleophilic substitution reactions.

    Formation of the Propanoic Acid Chain: The final step involves the formation of the propanoic acid chain, which can be achieved through various carboxylation reactions.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethynyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the quinoline ring or the ethynyl group, resulting in the formation of reduced analogs.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.

Major Products:

    Oxidation Products: Various oxidized derivatives of the ethynyl group.

    Reduction Products: Reduced analogs of the quinoline ring or ethynyl group.

    Substitution Products: Compounds with different substituents replacing the methylsulfanyl group.

Scientific Research Applications

3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid involves its interaction with specific molecular targets and pathways. The ethynyl and quinoline moieties are known to interact with various enzymes and receptors, potentially leading to inhibition or activation of biological processes. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

    3-(3-Ethynylquinolin-6-yl)propanoic acid: Lacks the methylsulfanyl group.

    2-(Methylsulfanyl)propanoic acid: Lacks the quinoline and ethynyl groups.

    Quinoline derivatives: Various quinoline-based compounds with different substituents.

Uniqueness: 3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid is unique due to the combination of the ethynyl group, quinoline ring, and methylsulfanyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(3-ethynylquinolin-6-yl)-2-methylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c1-3-10-6-12-7-11(4-5-13(12)16-9-10)8-14(19-2)15(17)18/h1,4-7,9,14H,8H2,2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJOZETYPTGIUIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC(CC1=CC2=CC(=CN=C2C=C1)C#C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid
Reactant of Route 2
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid
Reactant of Route 3
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid
Reactant of Route 4
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid
Reactant of Route 6
3-(3-Ethynylquinolin-6-yl)-2-(methylsulfanyl)propanoic acid

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